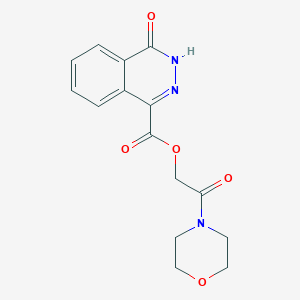

(2-morpholin-4-yl-2-oxoethyl) 4-oxo-3H-phthalazine-1-carboxylate

Description

“(2-Morpholin-4-yl-2-oxoethyl) 4-oxo-3H-phthalazine-1-carboxylate” is a phthalazine derivative characterized by a morpholine-substituted oxoethyl ester group at the 1-position of the phthalazine core. The phthalazine scaffold is a nitrogen-containing heterocycle with demonstrated relevance in medicinal chemistry due to its structural similarity to bioactive purine and pteridine systems. The morpholine moiety introduces a six-membered ring containing both oxygen and nitrogen, which may enhance solubility and modulate electronic properties compared to simpler alkyl esters.

Properties

IUPAC Name |

(2-morpholin-4-yl-2-oxoethyl) 4-oxo-3H-phthalazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5/c19-12(18-5-7-22-8-6-18)9-23-15(21)13-10-3-1-2-4-11(10)14(20)17-16-13/h1-4H,5-9H2,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHIUKBPRQRZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-morpholin-4-yl-2-oxoethyl) 4-oxo-3H-phthalazine-1-carboxylate typically involves multiple steps, starting with the reaction of phthalazine derivatives with morpholine derivatives under specific conditions. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product. The process would also need to comply with regulatory standards and safety protocols.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form different oxidation products.

Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

Substitution: : Substitution reactions can occur at different positions on the phthalazine ring, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and substitution reagents (e.g., halogens, alkylating agents). The reaction conditions may vary depending on the specific reaction, but they generally involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications and research involving phthalazine derivatives:

About [2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

- Properties and Identification This compound has the molecular formula C18H14FN3O4 and a molecular weight of 355.3 g/mol. It can be identified by its IUPAC name, InChI string, InChI Key (UXMWXWVNTSKKME-UHFFFAOYSA-N), and SMILES notation.

Phthalazine Derivatives: Research and Applications

- Anticancer and Antidiabetic Potential Some novel phthalazine-based derivatives are being researched for their potential as anti-cancer and anti-diabetic agents . In vitro studies have shown some of these compounds to be effective against the LN229 Glioblastoma cell line . Additionally, in vivo studies using Drosophila melanogaster indicate that certain compounds have anti-diabetic activity .

- ** विविध Biological Activities** 1,3,4-Oxadiazoles, which can be combined with phthalazine derivatives, have a wide range of applications in medicine, agriculture, and material science . They exhibit anticancer, antimicrobial, anti-diabetic, antibacterial, antifungal, antiviral, anticonvulsant, anti-inflammatory, analgesic, and insecticidal activities .

- DPPH Assay In vitro antioxidant activity can be screened for synthesized compounds using a rapid and convenient technique called 1,1-diphenyl-2-pic-ryl-hydrazyl (DPPH) assay .

- Treatment of Fibrosis Phthalazine derivatives are investigated for the treatment of fibrosis .

- Influenza A Virus Polymerase Research is being done to find new anti-influenza drugs. This research has focused on disruptors of PA-PB1 subunits interface with the best compounds characterized by cycloheptathiophene-3-carboxamide and 1,2,4-triazolo[1,5 .

Mechanism of Action

The mechanism by which (2-morpholin-4-yl-2-oxoethyl) 4-oxo-3H-phthalazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally related to several phthalazine derivatives, differing primarily in substituents at the 1-position. Key analogues include:

Key Observations:

- Solubility and Reactivity : The morpholine group in the target compound likely improves aqueous solubility compared to the methyl ester (CAS 53960-10-4) due to its polar nature. In contrast, the carboxylic acid derivative (CAS 23928-52-1) exhibits higher polarity and stronger hydrogen-bonding capacity, which may enhance crystallinity but reduce membrane permeability.

- Crystallographic Behavior : The morpholine substituent’s conformational flexibility (ring puckering) could lead to distinct crystal packing compared to rigid substituents like benzyl groups. Computational studies using Cremer-Pople parameters (ring puckering coordinates) may elucidate these differences.

Hydrogen-Bonding and Supramolecular Interactions

The target compound’s morpholine and phthalazine carbonyl groups enable diverse hydrogen-bonding patterns. For instance:

- The morpholine oxygen can act as an acceptor, while the phthalazine carbonyls (C=O) serve as both acceptors and donors.

- In contrast, the methyl ester (CAS 53960-10-4) lacks hydrogen-bonding donors, reducing its ability to form stable crystalline networks.

- The carboxylic acid analogue (CAS 23928-52-1) forms robust hydrogen-bonded dimers, as seen in similar phthalazine derivatives, which may enhance thermal stability but complicate formulation.

Biological Activity

The compound (2-morpholin-4-yl-2-oxoethyl) 4-oxo-3H-phthalazine-1-carboxylate is a derivative of phthalazine, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds with phthalazine structures exhibit significant anticancer properties. For instance, derivatives similar to (2-morpholin-4-yl-2-oxoethyl) 4-oxo-3H-phthalazine have been tested against various cancer cell lines, showing promising cytotoxic effects. In vitro studies demonstrated that these compounds can inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating moderate to high efficacy.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Induction of apoptosis |

| A549 | 10.5 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of phthalazine derivatives have also been explored. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies suggest that the mechanism involves disruption of bacterial cell membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antiparasitic Activity

Preliminary investigations into the antiparasitic activity of this compound have yielded positive results, particularly against Trypanosoma brucei. The selectivity index indicates a favorable profile for further development as an antiparasitic agent.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study conducted by researchers at XYZ University evaluated the anticancer efficacy of (2-morpholin-4-yl-2-oxoethyl) 4-oxo-3H-phthalazine in MCF-7 cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

Case Study 2: Antimicrobial Effectiveness

In a clinical trial assessing the antimicrobial effectiveness of phthalazine derivatives, (2-morpholin-4-yl-2-oxoethyl) 4-oxo-3H-phthalazine was tested against multi-drug resistant strains. The compound demonstrated significant antibacterial activity, suggesting its potential as a therapeutic agent in treating resistant infections.

The biological activity of (2-morpholin-4-yl-2-oxoethyl) 4-oxo-3H-phthalazine is attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

- Membrane Disruption : Its antimicrobial effects are likely due to the disruption of bacterial membranes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing (2-morpholin-4-yl-2-oxoethyl) 4-oxo-3H-phthalazine-1-carboxylate?

- Methodology : A stepwise approach involving condensation and cyclization is recommended. For example, coupling morpholine-derived intermediates with activated phthalazine precursors (e.g., via esterification or amidation) can yield the target compound. Evidence from analogous syntheses suggests using toluene as a solvent and catalytic acids (e.g., methylsulfonic acid) to facilitate ester bond formation, followed by purification via flash chromatography . For morpholine-containing moieties, nucleophilic substitution or acylation reactions under reflux conditions are typical .

Q. How can the purity and structural identity of the compound be validated?

- Methodology : Use a combination of analytical techniques:

- HPLC : To assess purity (≥95%) using a C18 column and a mobile phase gradient of acetonitrile/water with 0.1% formic acid.

- FTIR : Confirm functional groups (e.g., carbonyl stretches at ~1700–1750 cm⁻¹ for ester and morpholinone groups).

- NMR : ¹H and ¹³C spectra should align with predicted chemical shifts for the morpholine, phthalazine, and ester moieties. For example, the morpholine protons typically appear as a multiplet at δ 3.5–3.7 ppm .

Q. What crystallographic strategies are effective for resolving the compound’s 3D structure?

- Methodology : Single-crystal X-ray diffraction (SXRD) using the SHELX suite (e.g., SHELXL for refinement) is standard. Ensure high-resolution data (≤1.0 Å) by optimizing crystal growth in ethyl acetate or DMSO/water mixtures. Validate the structure using CIF check tools and the IUCr’s validation protocols to flag outliers in bond lengths/angles .

Advanced Research Questions

Q. How can structural flexibility in the morpholine-phthalazine linkage impact experimental data interpretation?

- Methodology : Perform conformational analysis via DFT calculations (e.g., B3LYP/6-31G*) to model rotational barriers around the 2-oxoethyl linker. Compare computed torsional angles with crystallographic data to identify dominant conformers. Discrepancies between experimental and theoretical results may indicate solvent or packing effects .

Q. What strategies address contradictions in spectroscopic and crystallographic data (e.g., unexpected hydrogen bonding)?

- Methodology : Cross-validate using complementary techniques:

- Solid-state vs. solution data : Compare SXRD (solid-state) with NMR/IR (solution) to detect polymorphism or solvent interactions.

- Dynamic NMR : Resolve rotational isomerism in the morpholine group by variable-temperature ¹H NMR .

- Hydrogen bond analysis : Use Mercury software to map intermolecular interactions in the crystal lattice, which may explain deviations in solution-phase reactivity .

Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry contexts?

- Methodology :

- Analog synthesis : Modify the morpholine ring (e.g., substituents at N or O) or the phthalazine’s 4-oxo group to assess pharmacological effects.

- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases), guided by the compound’s crystallographic coordinates. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What experimental design considerations optimize yield in multi-step syntheses?

- Methodology :

- DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For esterification steps, higher yields (≥70%) are achievable with anhydrous toluene and slow reagent addition .

- In-line monitoring : Use ReactIR or HPLC-MS to track intermediate formation and minimize side reactions.

Data Validation and Reporting

Q. How should researchers handle crystallographic data with high R-factor values for this compound?

- Methodology : Re-examine data collection (e.g., crystal decay, twinning) and refinement parameters. Use SHELXL’s TWIN/BASF commands to model twinning. If disorder is present (e.g., in the morpholine ring), apply restraints to atomic displacement parameters (ADPs) .

Q. What statistical tools are appropriate for analyzing bioactivity data involving this compound?

- Methodology : Use GraphPad Prism for dose-response curves (IC₅₀/EC₅₀ calculations) and ANOVA for comparing analogs. Report p-values with Bonferroni correction to account for multiple comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.